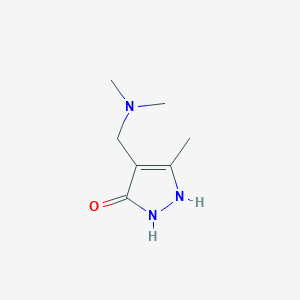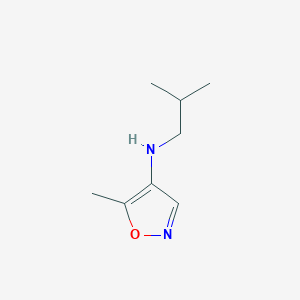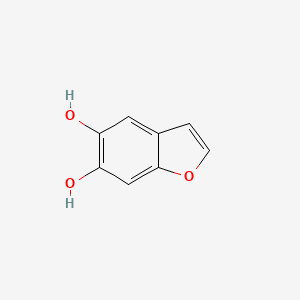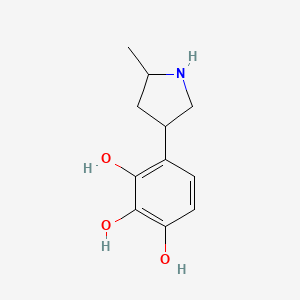
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a dihydronaphthalene unit through an ethylidene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting with the preparation of the quinoline and dihydronaphthalene precursors. One common method involves the condensation of 1-ethylquinolin-2(1H)-one with an appropriate aldehyde under acidic or basic conditions to form the ethylidene intermediate. This intermediate is then subjected to further reactions, such as cyclization and reduction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
化学反应分析
Types of Reactions
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and dihydronaphthalene compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications .
科学研究应用
2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: The compound and its derivatives are being explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as organic semiconductors and dyes
作用机制
The mechanism of action of 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one include other quinoline derivatives, such as:
- 2-(1-Ethylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 2-(2-(1-Methylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
- 2-(2-(1-Phenylquinolin-2(1H)-ylidene)ethylidene)-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties. Its ethylidene bridge and dihydronaphthalene unit contribute to its stability and reactivity, making it a valuable compound for various research applications .
属性
分子式 |
C23H21NO |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
(2E)-2-[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C23H21NO/c1-2-24-20(15-13-18-8-4-6-10-22(18)24)16-14-19-12-11-17-7-3-5-9-21(17)23(19)25/h3-10,13-16H,2,11-12H2,1H3/b19-14+,20-16+ |
InChI 键 |
OKSGZNOCNODWPP-XHGFWWIISA-N |
手性 SMILES |
CCN1/C(=C/C=C/2\CCC3=CC=CC=C3C2=O)/C=CC4=CC=CC=C41 |
规范 SMILES |
CCN1C(=CC=C2CCC3=CC=CC=C3C2=O)C=CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)


![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)


![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)



![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)


